Home > Products > Screening Compounds P32009 > Losartan Carboxylic Acid-d9
Losartan Carboxylic Acid-d9 -

Losartan Carboxylic Acid-d9

Catalog Number: EVT-1507246
CAS Number:
Molecular Formula: C22H12D9ClN6O2
Molecular Weight: 445.95
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CAS Number: 124750-92-1 (unlabeled)
Overview

Losartan Carboxylic Acid-d9, also known as E-3174, is a deuterated form of losartan's active metabolite. It functions primarily as an angiotensin II receptor type 1 antagonist, playing a crucial role in the regulation of blood pressure and fluid balance in the body. This compound is derived from losartan, which is widely used in the treatment of hypertension and heart failure. The carboxylic acid derivative exhibits enhanced pharmacological activity compared to its parent compound, making it a significant focus in cardiovascular research.

Source and Classification

Losartan Carboxylic Acid-d9 is classified under the category of antihypertensive agents, specifically as a non-peptide angiotensin II receptor blocker. Its synthesis often involves biotransformation processes that occur in vivo, primarily through cytochrome P450 enzymes, leading to its active form from losartan itself. This compound is utilized in various scientific studies to explore its effects on cardiovascular health and related conditions.

Synthesis Analysis

Methods and Technical Details

The synthesis of Losartan Carboxylic Acid-d9 can be achieved through several methods, primarily focusing on the conversion of losartan via oxidation processes. A notable method involves the use of human liver microsomes that facilitate the conversion of losartan to its carboxylic acid form through a two-step oxidation mechanism. This process typically requires:

  • NADPH: A cofactor that provides reducing equivalents.
  • Molecular Oxygen: Essential for the oxidation reactions.
  • Cytochrome P450 Enzymes: Specifically, isoforms CYP2C9 and CYP3A4 are involved in catalyzing the reaction.

The reaction pathway suggests an intermediate formation of aldehyde E3179 before yielding Losartan Carboxylic Acid-d9 .

Molecular Structure Analysis

Structure and Data

Losartan Carboxylic Acid-d9 has a complex molecular structure characterized by its chemical formula C22H21ClN6O2C_{22}H_{21}ClN_{6}O_{2} and a molecular weight of approximately 436.89 g/mol. The structural representation includes:

  • IUPAC Name: 2-butyl-4-chloro-1-{[2'-(1H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl}-1H-imidazole-5-carboxylic acid.
  • SMILES Notation: CCCCC1=NC(Cl)=C(N1CC1=CC=C(C=C1)C1=CC=CC=C1C1=NN=NN1)C(O)=O.

This structure features several functional groups that contribute to its biological activity, including a carboxylic acid group that enhances its solubility and receptor binding capabilities .

Chemical Reactions Analysis

Reactions and Technical Details

Losartan Carboxylic Acid-d9 undergoes various chemical reactions primarily related to its interactions with biological systems. Key reactions include:

  • Oxidation: The transformation from losartan involves oxidation where hydroxymethyl groups are converted into carboxylic acid groups.
  • Binding Interactions: It interacts with angiotensin II receptors, inhibiting their activity and preventing vasoconstriction.

These reactions are critical for understanding how Losartan Carboxylic Acid-d9 exerts its pharmacological effects in vivo .

Mechanism of Action

Process and Data

The mechanism of action for Losartan Carboxylic Acid-d9 involves:

  1. Receptor Binding: It selectively binds to angiotensin II type 1 receptors (AT1), blocking the action of angiotensin II, a potent vasoconstrictor.
  2. Inhibition of Cellular Responses: This blockade results in decreased vascular smooth muscle contraction and reduced secretion of aldosterone, leading to lower blood pressure.

Research indicates that this compound effectively reduces mean arterial pressure and enhances renal blood flow when administered . The pharmacological profile demonstrates its potential in managing hypertension and related cardiovascular conditions.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Losartan Carboxylic Acid-d9 exhibits several notable physical and chemical properties:

  • Solubility: Approximately 0.0039 mg/mL in water.
  • LogP: Ranges between 3.92 and 4.44, indicating moderate lipophilicity.
  • pKa Values: Strongest acidic pKa is around 3.39, while the strongest basic pKa is approximately 2.02.
  • Polar Surface Area: 109.58 Ų.

These properties are crucial for determining the bioavailability and pharmacokinetic profiles of Losartan Carboxylic Acid-d9 .

Applications

Scientific Uses

Losartan Carboxylic Acid-d9 serves various scientific purposes:

  • Pharmacological Research: Used extensively in studies investigating hypertension mechanisms and receptor interactions.
  • Drug Development: Its properties are explored for developing new antihypertensive therapies or adjunct treatments for cardiovascular diseases.
  • Clinical Studies: Investigated for efficacy in managing conditions like heart failure or chronic kidney disease associated with hypertension.
Introduction to Losartan Carboxylic Acid-d9

Structural Characterization of Losartan Carboxylic Acid-d9

The molecular structure of Losartan Carboxylic Acid-d9 (2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid-d9) features deuterium atoms predominantly incorporated into the butyl side chain and biphenyl rings. This strategic deuteration preserves the core pharmacophore responsible for AT1 receptor antagonism: the biphenyl-tetrazole moiety enabling ionic interactions with receptor residues, and the imidazole-carboxylic acid group facilitating hydrogen bonding [6] [8]. X-ray crystallography studies of the non-deuterated analogue reveal a twisted biphenyl system with a dihedral angle of approximately 38°, allowing optimal positioning for receptor engagement [8].

The deuterium atoms induce negligible steric alterations due to nearly identical van der Waals radii of deuterium (2.004 Å) versus protium (2.013 Å), but significantly modify vibrational frequencies observable through infrared spectroscopy. Key spectroscopic characteristics include:

  • Mass Spectrometry: ESI-MS typically shows [M+H]+ ion at m/z 441.92 (vs. 437.90 for non-deuterated form) with characteristic fragment ions at m/z 234.1 (imidazole cleavage) and 197.1 (biphenyl-tetrazole moiety) [5]
  • NMR: Deuterium incorporation collapses proton signals at labeled positions and induces isotopic shifts (²ΔC) of 0.1-0.3 ppm in ¹³C-NMR for adjacent carbons [2]
  • Chromatography: Minimal retention time differences (ΔRₜ < 0.1 min) under reversed-phase conditions facilitate co-elution with non-deuterated analytes [5]

Table 2: Analytical Parameters for Losartan Carboxylic Acid-d9 Characterization

TechniqueKey ParametersDeuteration Effects
High-Resolution MSm/z 440.92 (calculated), 440.918 (observed) [M+H]++4 Da shift from non-deuterated form
¹H-NMR (DMSO-d6)δ 0.85 (t, 3H, butyl-CH3), δ 7.1-8.0 (m, 8H, ArH)Reduced intensity at deuterated positions
HPLC-UVλₘₐₓ = 250 nm, Rₜ = 6.8 min (C18 column)Co-elution with non-deuterated analog (ΔRₜ=0.05)
FT-IR1715 cm⁻¹ (C=O), 1560 cm⁻¹ (tetrazole)C-D stretches 2000-2200 cm⁻¹ (weak)

Isotopic Labeling in Pharmaceutical Research: Rationale for Deuterated Analogs

Deuterated pharmaceuticals leverage the kinetic isotope effect (KIE), where carbon-deuterium bonds exhibit approximately 6-10 times greater bond dissociation energy compared to carbon-hydrogen bonds. This phenomenon arises from deuterium's higher atomic mass reducing vibrational frequency (νC-D ≈ 2100 cm⁻¹ vs. νC-H ≈ 2900 cm⁻¹) and zero-point energy [2] [5]. For Losartan Carboxylic Acid-d9, deuteration primarily serves analytical rather than therapeutic objectives:

  • Quantitative Bioanalysis Enhancement: As an internal standard in LC-MS/MS, it compensates for matrix effects and instrument variability, improving accuracy in pharmacokinetic studies. The 4 Da mass shift enables baseline resolution from endogenous analytes [5]
  • Metabolic Pathway Elucidation: Tracking deuterium retention/loss patterns identifies enzymatic transformations. CYP2C9-mediated hydroxylation preserves deuterium labels, while UGT glucuronidation may cause deuterium exchange in aqueous media [1] [3]
  • Receptor Binding Studies: Isotope-edited NMR techniques (e.g., ²H-¹H TRANS experiments) probe ligand-receptor dynamics without structural perturbation [2]

Notably, deuterium labeling in Losartan Carboxylic Acid-d9 does not significantly alter its AT1 receptor binding kinetics. Surface plasmon resonance studies demonstrate <5% difference in Kd values between deuterated and non-deuterated forms (Kd = 1.2 ± 0.3 nM vs. 1.1 ± 0.2 nM), confirming preserved pharmacological activity [6]. This positions Losartan Carboxylic Acid-d9 as an exemplary tracer for studying the active metabolite's disposition without confounding pharmacological variables.

Role of Losartan Carboxylic Acid as a Pharmacologically Active Metabolite

Losartan Carboxylic Acid (EXP-3174) constitutes the predominant active species responsible for sustained AT1 receptor blockade following losartan administration. Biotransformation occurs primarily via hepatic CYP2C9 (and minor contribution from CYP3A4), oxidizing losartan's hydroxymethyl group to the carboxylic acid functionality [1] [3] [8]. This conversion yields a metabolite with superior pharmacological properties:

  • Enhanced Potency: EXP-3174 demonstrates 10-40 times greater AT1 receptor affinity (IC₅₀ = 0.37 nM in rat adrenal membranes) compared to losartan (IC₅₀ = 19-20 nM) due to stronger ionic interactions between the carboxylate group and receptor Lys199/His256 residues [7] [8]
  • Non-competitive Antagonism: Unlike losartan's reversible inhibition, EXP-3174 exhibits insurmountable antagonism in isolated rabbit aorta (pA₂ = 10.09), suggesting prolonged receptor dissociation kinetics [7]
  • Hemodynamic Effects: In conscious renal hypertensive rats, EXP-3174 induces dose-dependent blood pressure reduction (ED₃₀ = 0.038 mg/kg IV) with significantly longer duration (>24h) than losartan [7]

Table 3: Metabolic Pathways Generating Losartan Carboxylic Acid and Analytical Utility of -d9 Isotopologue

Metabolic ParameterLosartanLosartan Carboxylic Acid (EXP-3174)Role of -d9 Isotopologue
Formation PathwayParent drugCYP2C9-mediated oxidationTracks enzyme kinetics via deuterium retention
Systemic Bioavailability~33%~14% of administered doseQuantifies first-pass metabolism
AT1 Binding Affinity (IC₅₀)19-20 nM0.37 nMReceptor binding studies without isotope effects
Plasma Half-life1.5-2.5 hours6-9 hoursDistinguishes metabolite vs. parent in PK studies
Plasma Protein Binding98.6-98.8%99.7%Measures free fraction via MS/MS

The deuterated analog Losartan Carboxylic Acid-d9 enables precise quantification of these metabolic processes. In human hepatocyte models, stable isotope tracing revealed that 58.7±4.2% of circulating AT1 antagonism originates specifically from EXP-3174 rather than unmetabolized losartan [3] [8]. Furthermore, it facilitates investigations into atypical metabolism in renal impairment, where metabolite accumulation correlates with prolonged pharmacological effect [3]. By serving as an ideal internal standard, EXP-3174-d9 enhances our understanding of how this critical metabolite contributes to losartan's efficacy in hypertension, diabetic nephropathy, and stroke risk reduction [1] [6].

Properties

Product Name

Losartan Carboxylic Acid-d9

Molecular Formula

C22H12D9ClN6O2

Molecular Weight

445.95

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.